![molecular formula C11H11FN4OS B2925638 N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 212074-82-3](/img/structure/B2925638.png)
N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antiviral Activity
A variety of derivatives related to N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their antimicrobial and antiviral properties. These compounds exhibit significant activity against a broad spectrum of bacteria and viruses, highlighting their potential in developing new antimicrobial and antiviral agents.
- Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives, demonstrating potent antimicrobial activity against various bacteria and fungi, indicating a feasible structure–activity relationship for further development as antimicrobial agents Baviskar, Khadabadi, & Deore, 2013.
- Wujec et al. (2011) reported the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, assessing their cytotoxicity and antiviral activities against human adenovirus and ECHO-9 virus, revealing some derivatives with the potential to reduce viral replication Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011.
Anticancer Research
Research on derivatives of this compound extends into anticancer activity, with several studies investigating their potential as anticancer agents.
- Ghorab et al. (2015) conducted studies on novel sulfonamide derivatives, showing significant cytotoxic activity against breast and colon cancer cell lines, with compound 17 being notably potent against breast cancer cells Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015.
Enzyme Inhibition and Molecular Docking Studies
- Hassan et al. (2022) synthesized a series of 1,2,4-triazole based compounds, revealing their inhibitory activity against mushroom tyrosinase, with certain compounds showing more prominent activity, providing a new scaffold for drug design against melanogenesis Hassan, Vanjare, Sim, Raza, Lee, Shahzadi, & Kloczkowski, 2022.
Antioxidant Activity
- Chkirate et al. (2019) explored the antioxidant activity of pyrazole-acetamide derivatives, constructing novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, underscoring the potential for these compounds in antioxidative therapies Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-16-7-13-15-11(16)18-6-10(17)14-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQIRFAILLJEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2925555.png)
![6-fluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2925556.png)
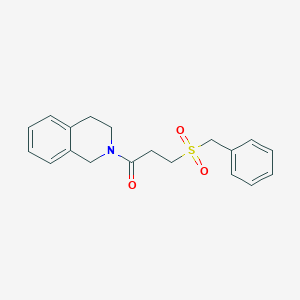
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925558.png)
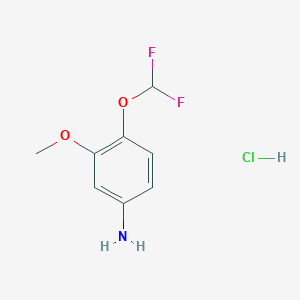
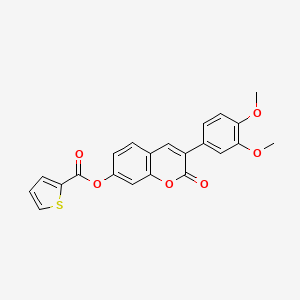
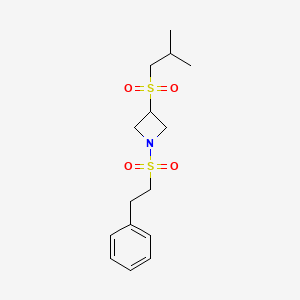
![3-[(7-Chlorothieno[3,2-b]pyridin-2-yl)methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)
![N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2925568.png)
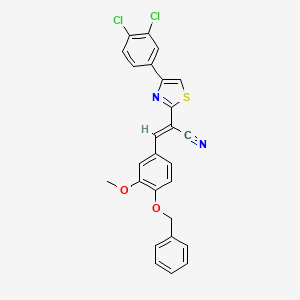
![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)

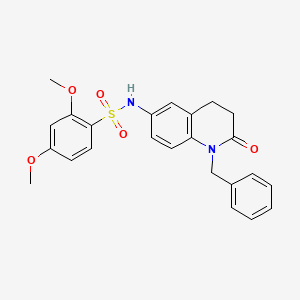
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)